molecular formula C8H17NO3 B1599902 Ethyl 2,2-diethoxyacetimidate CAS No. 71648-28-7

Ethyl 2,2-diethoxyacetimidate

Cat. No.: B1599902
CAS No.: 71648-28-7
M. Wt: 175.23 g/mol
InChI Key: VCJBDFPSHPBLAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,2-diethoxyacetimidate is an organic compound with the molecular formula C8H17NO3. It is commonly used as a reagent in organic synthesis, particularly in the formation of imidates and amidines. This compound is known for its versatility and reactivity, making it valuable in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,2-diethoxyacetimidate can be synthesized through the reaction of ethyl orthoformate with ethylamine. The reaction typically occurs under acidic conditions, where ethyl orthoformate reacts with ethylamine to form the desired imidate. The reaction can be represented as follows:

C2H5OCH(OC2H5)2+C2H5NH2C2H5N(C2H5O)2CH+C2H5OH\text{C}_2\text{H}_5\text{OCH}(\text{OC}_2\text{H}_5)_2 + \text{C}_2\text{H}_5\text{NH}_2 \rightarrow \text{C}_2\text{H}_5\text{N}(\text{C}_2\text{H}_5\text{O})_2\text{CH} + \text{C}_2\text{H}_5\text{OH} C2​H5​OCH(OC2​H5​)2​+C2​H5​NH2​→C2​H5​N(C2​H5​O)2​CH+C2​H5​OH

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-diethoxyacetimidate undergoes various chemical reactions, including:

    Hydrolysis: It can be hydrolyzed to form ethyl 2,2-diethoxyacetate and ammonia.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.

    Condensation: It can react with amines to form amidines, which are valuable intermediates in organic synthesis.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.

    Substitution: Common nucleophiles include halides, thiols, and amines, often under mild conditions.

    Condensation: Reactions with primary or secondary amines under acidic or basic conditions.

Major Products Formed

    Hydrolysis: Ethyl 2,2-diethoxyacetate and ammonia.

    Substitution: Various substituted imidates depending on the nucleophile used.

    Condensation: Amidine derivatives.

Scientific Research Applications

Ethyl 2,2-diethoxyacetimidate has diverse applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of imidates and amidines, which are important intermediates in organic synthesis.

    Biology: Employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 2,2-diethoxyacetimidate involves its reactivity with nucleophiles. The compound’s ethoxy groups are susceptible to nucleophilic attack, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl orthoformate: A precursor in the synthesis of ethyl 2,2-diethoxyacetimidate.

    Ethyl 2,2-diethoxyacetate: A hydrolysis product of this compound.

    Amidines: Products formed from the condensation of this compound with amines.

Uniqueness

This compound is unique due to its dual ethoxy groups, which confer high reactivity and versatility in organic synthesis. Its ability to form imidates and amidines makes it a valuable reagent in various chemical processes.

Properties

IUPAC Name

ethyl 2,2-diethoxyethanimidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3/c1-4-10-7(9)8(11-5-2)12-6-3/h8-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCJBDFPSHPBLAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C(=N)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30992222
Record name Ethyl 2,2-diethoxyethanimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30992222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71648-28-7
Record name Ethyl 2,2-diethoxyethanimidate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71648-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2,2-diethoxyacetimidate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071648287
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2,2-diethoxyethanimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30992222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2,2-diethoxyacetimidate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.068.848
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2,2-diethoxyacetimidate
Reactant of Route 2
Reactant of Route 2
Ethyl 2,2-diethoxyacetimidate
Reactant of Route 3
Ethyl 2,2-diethoxyacetimidate
Reactant of Route 4
Ethyl 2,2-diethoxyacetimidate
Reactant of Route 5
Ethyl 2,2-diethoxyacetimidate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.